Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

Catalog No.
S3344180
CAS No.
66692-75-9
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxyl...

CAS Number

66692-75-9

Product Name

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

IUPAC Name

ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-4-12-8(11)7-6(5-10)9(7,2)3/h5-7H,4H2,1-3H3

InChI Key

ZFZXRNVTYVRULM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C1(C)C)C=O

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=O

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is classified as an ester. Its molecular formula is C₉H₁₄O₃, and it has a molecular weight of approximately 170.21 g/mol. The compound features a cyclopropane ring substituted with a formyl group and an ethyl carboxylate moiety, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .

  • Potential flammability: The presence of the hydrocarbon chain suggests some degree of flammability.
  • Eye and skin irritant: The formyl group can potentially irritate eyes and skin upon contact.
  • Unknown toxicity: Further research is needed to determine the specific toxicity of EFDMCC.
  • Organic synthesis: The presence of the ester and formyl functional groups suggests potential use as a building block in the synthesis of more complex molecules. Ethyl 3-formyl-DMCC could be a valuable intermediate for the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
  • Synthetic studies: The unique cyclopropane ring structure and the combination of functional groups in Ethyl 3-formyl-DMCC might be interesting for researchers studying reactivity patterns and exploring new synthetic methodologies [].
  • Medicinal chemistry: Although no specific studies have been reported on Ethyl 3-formyl-DMCC itself, similar compounds with a cyclopropane ring and formyl group have been investigated for their potential biological activities.
Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group in the formyl moiety can undergo nucleophilic addition reactions, making it useful for synthesizing larger molecules.
  • Esterification: It can react with alcohols to form new esters, which is a common reaction in organic synthesis.
  • Reduction Reactions: The aldehyde group can be reduced to alcohols or further oxidized to carboxylic acids .

Several methods exist for synthesizing ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate:

  • Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazomethane or similar reagents followed by formylation.
  • Formylation of Cyclopropanes: Starting from 2,2-dimethylcyclopropanecarboxylic acid derivatives, one can introduce the formyl group through various formylating agents.
  • Esterification: The final product can be obtained by esterifying the corresponding acid with ethanol under acidic conditions .

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate finds applications in:

  • Synthetic Chemistry: It serves as an intermediate for synthesizing complex organic molecules.
  • Drug Discovery: Its unique structure allows for the exploration of new pharmaceutical compounds.
  • Material Science: Used in developing novel materials due to its reactive nature and ability to form diverse derivatives .

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate shares similarities with several compounds, notably those containing cyclopropane structures or formyl groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acidC₇H₁₀O₃Lacks ethyl ester functionality
Ethyl 3-formylcyclopropanecarboxylic acidC₈H₁₂O₃Different substitution pattern on the cyclopropane
Ethyl 2-methylcyclopropane-1-carboxylic acidC₈H₁₄O₂No formyl group; simpler structure

The uniqueness of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate lies in its specific combination of functional groups and structural arrangement, which may lead to distinct reactivity patterns not observed in its analogs.

XLogP3

0.9

Dates

Modify: 2023-08-19

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